molecular formula C13H17N5O2 B2414832 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene CAS No. 1398534-55-8

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene

Cat. No.: B2414832
CAS No.: 1398534-55-8
M. Wt: 275.312
InChI Key: KTUVOGMHFNKUJR-UHFFFAOYSA-N
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Description

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene is a chemical compound that features a benzene ring substituted with a Boc-protected aminomethyl group and a tetrazole ring. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Boc-protected Aminomethyl Group: This step involves the reaction of the benzene ring with a Boc-protected aminomethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The Boc-protected aminomethyl group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acidic conditions for Boc deprotection, followed by nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a tetrazole oxide, while reduction could yield an aminomethylbenzene derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of biochemical probes.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific proteins or enzymes. The Boc-protected aminomethyl group could be deprotected to yield a free amine, which could then interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Boc-aminomethyl)-3-(4-tetrazolyl)benzene: Similar structure but with the tetrazole ring in a different position.

    1-(Boc-aminomethyl)-3-(5-imidazolyl)benzene: Similar structure but with an imidazole ring instead of a tetrazole ring.

Properties

IUPAC Name

tert-butyl N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)14-8-9-5-4-6-10(7-9)11-15-17-18-16-11/h4-7H,8H2,1-3H3,(H,14,19)(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUVOGMHFNKUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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